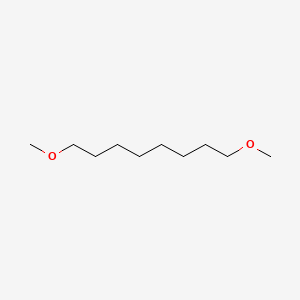

1,8-Dimethoxyoctane

説明

1,8-Dimethoxyoctane is a symmetrical dialkoxy compound with methoxy (-OCH₃) groups at the terminal positions of an eight-carbon chain. Its molecular formula is C₁₀H₂₂O₂, and its molecular weight is 174.28 g/mol. While specific data on this compound is absent in the provided evidence, its structure suggests properties typical of ethers, such as moderate polarity, low water solubility, and utility as a solvent or intermediate in organic synthesis.

特性

CAS番号 |

51306-09-3 |

|---|---|

分子式 |

C10H22O2 |

分子量 |

174.28 g/mol |

IUPAC名 |

1,8-dimethoxyoctane |

InChI |

InChI=1S/C10H22O2/c1-11-9-7-5-3-4-6-8-10-12-2/h3-10H2,1-2H3 |

InChIキー |

HDFIOFYQNHYFKS-UHFFFAOYSA-N |

SMILES |

COCCCCCCCCOC |

正規SMILES |

COCCCCCCCCOC |

他のCAS番号 |

51306-09-3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Octane Derivatives

The following table and analysis compare 1,8-dimethoxyoctane with other 1,8-disubstituted octane derivatives, leveraging data from the provided evidence:

Table 1: Comparative Analysis of 1,8-Disubstituted Octane Derivatives

Key Comparative Insights

Functional Group Reactivity

- 1,8-Dimethoxyoctane : Methoxy groups are electron-donating, making the compound less reactive toward nucleophiles compared to halogenated analogs (e.g., 1,8-dibromooctane or 1,8-dichlorooctane) .

- 1,8-Diisocyanatooctane : Isocyanate groups are highly electrophilic, enabling polymerization (e.g., polyurethanes) . This contrasts with the inertness of methoxy groups.

- 1,8-Dimercaptooctane : Thiols (-SH) participate in redox reactions and disulfide bond formation, useful in self-healing materials .

Physical Properties

- Halogenated Derivatives : Higher molecular weights and densities (e.g., 1,8-dibromooctane: 263.02 g/mol) compared to 1,8-dimethoxyoctane (174.28 g/mol) . Fluorinated analogs (e.g., 1,8-diiodoperfluorooctane) exhibit exceptional hydrophobicity and thermal stability .

- 1,8-Octanediol : Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents compared to methoxy derivatives .

Applications 1,8-Diisocyanatooctane: Used in industrial polymer production due to its reactivity . 1,8-Dimercaptooctane: Critical in nanotechnology and rubber vulcanization .

Research Findings and Gaps

- Synthetic Utility : Halogenated derivatives (Br, Cl) are preferred for alkylation or cross-coupling reactions, whereas methoxy analogs may require harsher conditions for functionalization .

- Toxicity and Safety : Isocyanates (e.g., 1,8-diisocyanatooctane) are hazardous upon inhalation, unlike methoxy derivatives, which are likely low-risk .

- Data Limitations: No direct studies on 1,8-dimethoxyoctane were found in the provided evidence; inferences are based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。